Cas no 1781790-71-3 (5-Bromo-2-fluoro-4-hydroxybenzoic acid)

5-Bromo-2-fluoro-4-hydroxybenzoic acid is a halogenated benzoic acid derivative with significant utility in pharmaceutical and agrochemical synthesis. Its distinct functional groups—bromo, fluoro, and hydroxyl substituents—enhance reactivity, making it a versatile intermediate for constructing complex molecules. The bromo and fluoro groups facilitate selective coupling reactions, while the hydroxyl and carboxyl moieties allow further derivatization. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules due to its ability to modulate electronic and steric properties. High purity and consistent quality ensure reliable performance in research and industrial applications. Its stability under standard conditions further supports its use in multi-step synthetic processes.
5-Bromo-2-fluoro-4-hydroxybenzoic acid structure
1781790-71-3 structure
Product Name:5-Bromo-2-fluoro-4-hydroxybenzoic acid
CAS No:1781790-71-3
MF:C7H4BrFO3
MW:235.007265090942
MDL:MFCD27995580
CID:4613703
PubChem ID:84017867
Update Time:2025-06-11

5-Bromo-2-fluoro-4-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-BROMO-2-FLUORO-4-HYDROXYBENZOIC ACID
    • W15314
    • 5-Bromo-2-fluoro-4-hydroxybenzoic acid
    • MDL: MFCD27995580
    • Inchi: 1S/C7H4BrFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12)
    • InChI Key: NPTDQFFURDFXMK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(C(=O)O)=C1)F)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • XLogP3: 1.9
  • Topological Polar Surface Area: 57.5

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Additional information on 5-Bromo-2-fluoro-4-hydroxybenzoic acid

5-Bromo-2-fluoro-4-hydroxybenzoic Acid (CAS No. 1781790-71-3): A Comprehensive Overview

5-Bromo-2-fluoro-4-hydroxybenzoic acid (CAS No. 1781790-71-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromine, fluorine, and hydroxyl functionalities, offers a wide range of applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential therapeutic applications of 5-Bromo-2-fluoro-4-hydroxybenzoic acid.

Chemical Properties

5-Bromo-2-fluoro-4-hydroxybenzoic acid is a white crystalline solid with a molecular formula of C7H4BrFO3. The compound has a molecular weight of 235.00 g/mol and exhibits excellent solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of the bromine and fluorine atoms imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for the design of novel bioactive compounds.

The hydroxyl group in 5-Bromo-2-fluoro-4-hydroxybenzoic acid can participate in hydrogen bonding interactions, which is crucial for its binding to various biological targets. Additionally, the carboxylic acid group provides the molecule with acidic properties, allowing it to form salts with metal ions or organic bases. These properties collectively contribute to the compound's stability and reactivity in different chemical environments.

Synthesis Methods

The synthesis of 5-Bromo-2-fluoro-4-hydroxybenzoic acid can be achieved through several routes, each offering distinct advantages and challenges. One common approach involves the bromination and fluorination of 4-hydroxybenzoic acid. This method typically starts with the preparation of 4-hydroxybenzoic acid, which can be obtained from commercially available sources or synthesized through the oxidation of 4-hydroxytoluene.

The bromination step is usually carried out using N-bromosuccinimide (NBS) or bromine in an appropriate solvent such as acetic acid or dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the 5-position. Subsequently, the fluorination step can be performed using selective fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST). These reagents are known for their high selectivity and mild reaction conditions, making them suitable for functional group transformations in complex molecules.

An alternative synthetic route involves the direct synthesis of 5-Bromo-2-fluoro-4-hydroxybenzoic acid from 3-bromo-6-fluorophenol. This method typically involves a multi-step process that includes esterification, nitration, reduction, and hydrolysis steps. Each step is optimized to maximize yield and purity while minimizing side reactions.

Biological Activities

5-Bromo-2-fluoro-4-hydroxybenzoic acid has been extensively studied for its potential biological activities. Recent research has shown that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 5-Bromo-2-fluoro-4-hydroxybenzoic acid could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, 5-Bromo-2-fluoro-4-hydroxybenzoic acid has also been investigated for its antioxidant properties. Studies have demonstrated that this compound can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property makes it a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Potential Therapeutic Applications

The unique combination of anti-inflammatory and antioxidant properties makes 5-Bromo-2-fluoro-4-hydroxybenzoic acid a valuable candidate for various therapeutic applications. One area of particular interest is its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown that this compound can effectively reduce inflammation in animal models, providing a strong rationale for further clinical evaluation.

Beyond inflammation, there is growing evidence that 5-Bromo-2-fluoro-4-hydroxybenzoic acid may also have neuroprotective effects. Research has indicated that this compound can protect neurons from oxidative stress-induced damage and promote neuronal survival. These findings suggest that it could be useful in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

In conclusion, 5-Bromo-2-fluoro-4-hydroxybenzoic acid (CAS No. 1781790-71-3) is a multifaceted compound with promising biological activities and therapeutic potential. Its unique chemical structure provides a robust platform for further drug discovery and development efforts. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the field of medicinal chemistry.

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